molecular formula C12H9ClN2O3 B12420702 Aclonifen-d5

Aclonifen-d5

Cat. No.: B12420702
M. Wt: 269.69 g/mol
InChI Key: DDBMQDADIHOWIC-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aclonifen-d5 is a deuterated form of aclonifen, a diphenyl ether herbicide. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various environments and reactions. This compound is primarily used as a reference standard in analytical chemistry, particularly in the study of herbicide residues in environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aclonifen-d5 involves the incorporation of deuterium atoms into the phenyl ring of aclonifen. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically requires a deuterium source, such as deuterium gas (D2), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent labeling. The final product is then purified through techniques such as chromatography to achieve the desired chemical purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Aclonifen-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aclonifen-d5 has a wide range of applications in scientific research:

Mechanism of Action

Aclonifen-d5 exerts its effects by inhibiting specific enzymes involved in plant metabolism. The primary target is solanesyl diphosphate synthase, an enzyme crucial for carotenoid biosynthesis. Inhibition of this enzyme leads to the disruption of photosynthesis and ultimately causes bleaching of plant tissues. This mode of action is similar to other diphenyl ether herbicides but is unique due to the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracing and analysis in scientific studies. This isotopic labeling provides a distinct advantage in understanding the environmental fate and metabolic pathways of the compound compared to its non-deuterated counterparts .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

269.69 g/mol

IUPAC Name

2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline

InChI

InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D

InChI Key

DDBMQDADIHOWIC-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl

Origin of Product

United States

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